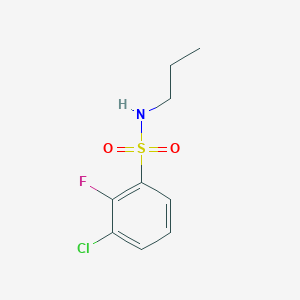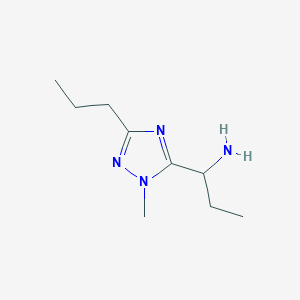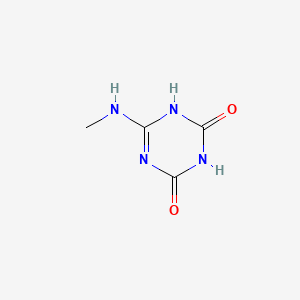
4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid is a synthetic organic compound with a molecular formula of C8H12BrN3O2. This compound is characterized by the presence of a bromo-substituted pyrazole ring, a methyl group, and a methylamino group attached to a butanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products
Substitution Reactions: Products include substituted pyrazoles with various functional groups.
Oxidation and Reduction: Products include oxides or dehalogenated derivatives of the original compound.
Scientific Research Applications
4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid involves its interaction with specific molecular targets. The bromo-substituted pyrazole ring can bind to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The methylamino group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog with similar reactivity but lacking the butanoic acid and methylamino groups.
2-(4-Bromo-1H-pyrazol-1-yl)butanoic acid: Similar structure but without the methylamino group, leading to different chemical and biological properties.
Uniqueness
4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid is unique due to the presence of both the bromo-substituted pyrazole ring and the methylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H14BrN3O2 |
|---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
4-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C9H14BrN3O2/c1-9(11-2,8(14)15)3-4-13-6-7(10)5-12-13/h5-6,11H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
VEQIVWFILSBDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=C(C=N1)Br)(C(=O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


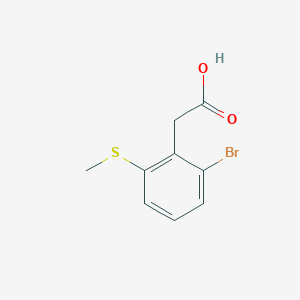
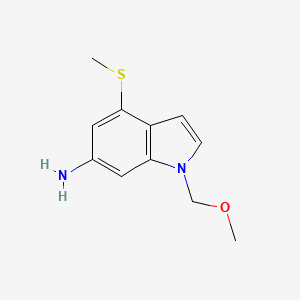


![2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile](/img/structure/B13630344.png)

![2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine](/img/structure/B13630352.png)
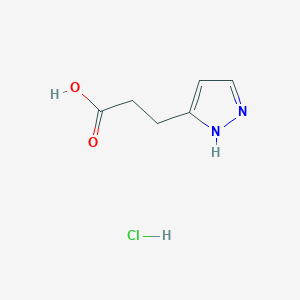

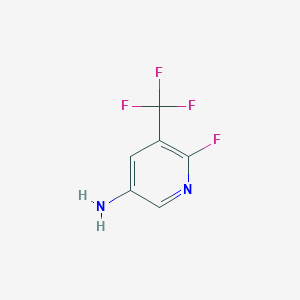
![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)
